FUB-PB-22 3-carboxyindole metabolite

Synthetic Cannabinoids Forensic Toxicology Metabolism

Forensic and clinical labs face unreliable detection of rapidly metabolized parent synthetic cannabinoids. This primary hydrolytic metabolite of FUB-PB-22 and FDU-PB-22 is the essential analytical standard for accurate intake confirmation. - Definitive Target: Principal persistent urinary marker; parent compounds exhibit in vitro half-lives of only 11.5-12.4 min. - Method-Ready: Provides assay specificity for LC-MS/MS or GC-MS quantification, preventing false negatives. - Broad Applicability: Detects exposure to two NPS classes, enhancing screening panel efficiency for your procurement.

Molecular Formula C16H12FNO2
Molecular Weight 269.27 g/mol
CAS No. 226883-79-0
Cat. No. B161970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFUB-PB-22 3-carboxyindole metabolite
CAS226883-79-0
Synonyms1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid
Molecular FormulaC16H12FNO2
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)O
InChIInChI=1S/C16H12FNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20)
InChIKeyMRLLPLNNVZERDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FUB-PB-22 3-Carboxyindole Metabolite Reference Standard


FUB-PB-22 3-carboxyindole metabolite (CAS 226883-79-0), systematically designated as 1-[(4-fluorophenyl)methyl]indole-3-carboxylic acid (also termed fluorobenzylindole-3-carboxylic acid; FBI-COOH), is an analytical reference standard categorized as a synthetic cannabinoid metabolite . This compound, with molecular formula C16H12FNO2 and a molecular weight of 269.27 g/mol, represents the primary hydrolytic metabolite of two synthetic cannabinoids: FUB-PB-22 and FDU-PB-22, and is established as a suitable urinary marker for confirming intake of these substances in forensic and clinical toxicology applications [1].

Confirmatory urinalysis for FUB-PB-22 / FDU-PB-22 exposure
In vitro metabolite identification in hepatocyte or microsome models
Broad-spectrum synthetic cannabinoid screening panels

FUB-PB-22 Metabolite as Definitive Biomarker


The substitution of a generic or non-specific analytical standard for FUB-PB-22 3-carboxyindole metabolite (FBI-COOH) in forensic or clinical toxicology assays is fundamentally precluded by its unique, data-driven role as a definitive marker of exposure. Critically, the parent synthetic cannabinoids, FUB-PB-22 and FDU-PB-22, are extensively and rapidly metabolized [1]. In human liver microsome (HLM) assays, FUB-PB-22 exhibits a half-life (t½) of only 11.5 min and FDU-PB-22 a t½ of 12.4 min [1]. This rapid clearance means that detecting the unchanged parent compound in biological matrices like urine is unreliable and analytically insensitive. The principal and common metabolite, FBI-COOH, therefore, represents the most abundant and persistent target for accurately documenting intake. The use of any alternative, non-target standard compromises assay specificity and could lead to false negatives or misidentification of the substance involved, underscoring the non-interchangeable nature of this specific reference material in method development and validation.

Target Metabolite Standard
Stable urinary marker; confirmed as predominant analyte in positive human urine specimens.
Generic or Parent Drug Standard
Parent drugs rapidly cleared (extensive hepatic metabolism); detection window is markedly shorter.
Specificity & Regulatory Link
Directly linked to scheduled NPS FUB-PB-22 and FDU-PB-22 via peer-reviewed validation.
Non-Target Standard Risk
May not differentiate between parent compounds, increasing risk of false negatives or misidentification.

FUB-PB-22 Metabolite Selection Evidence


Cross-Compound Marker Specificity

Following ester hydrolysis, both FUB-PB-22 and its direct analog FDU-PB-22 yield the identical major metabolite, fluorobenzylindole-3-carboxylic acid (FBI-COOH; designated M7). In human hepatocyte incubations (10 µM for 3 h), this M7 metabolite, alongside its hydroxylated form M6, was identified as a predominant metabolite for both parent compounds. This convergent metabolic pathway was confirmed in authentic human urine specimens from positive cases, where M6 and M7 were the predominant analytes detected after β-glucuronidase hydrolysis [1].

Dual-Parent Marker
Head-to-head
Identical major metabolite (M7) for both FUB-PB-22 and FDU-PB-22; predominant analyte in authentic urine specimens after glucuronidase hydrolysis.
Supports single-standard detection of two distinct synthetic cannabinoids
HRMS data from human hepatocytes (10 µM, 3 h) and confirmed positive urine samples
Synthetic Cannabinoids Forensic Toxicology Metabolism

Validated Urinary Biomarker

A direct comparison of metabolic stability establishes the metabolite as the preferred analytical target. In human liver microsome (HLM) assays, FUB-PB-22 and its analog FDU-PB-22 were both rapidly metabolized with short half-lives of 11.5 minutes and 12.4 minutes, respectively. In contrast, the resulting primary metabolite, FBI-COOH (M7), was the predominant and stable species identified in both in vitro hepatocyte models and authentic urine samples from positive cases. The study authors explicitly recommend M7 (FBI-COOH) as a suitable urinary marker for documenting intake [1].

Urinary Marker Stability
Head-to-head
Metabolite M7 remains predominant and stable; parent drugs FUB-PB-22 and FDU-PB-22 exhibit short half-lives (11.5 min and 12.4 min in HLM).
Parent rapid clearance supports metabolite as preferred analytical target
HLM incubation (1 µM, up to 1 h) and hepatocyte models; metabolite recommended as urinary marker
Urinalysis Metabolite Marker Forensic Chemistry

Glucuronidation Kinetics by UGT Enzymes

Further enzymatic characterization reveals that FBI-COOH is itself a substrate for Phase II glucuronidation, a key elimination pathway. In vitro analysis using recombinant human UDP-glucuronosyltransferase (UGT) isoforms identified that while multiple hepatic UGTs are involved, the extra-hepatic isoform UGT1A10 exhibited the highest catalytic activity for FBI-COOH glucuronidation. Under saturating substrate conditions, UGT1A10 demonstrated a Michaelis-Menten constant (Km) of 38 µM and a maximum reaction velocity (Vmax) of 5.90 nmol/min/mg protein [1]. This quantitative characterization is specific to the FBI-COOH molecule and its interactions with UGT enzymes.

Glucuronidation Kinetics
Reported
UGT1A10 Km = 38 µM, Vmax = 5.90 nmol/min/mg protein
Characterizes metabolite clearance pathway and potential for drug-drug interactions
Recombinant human UGT isoform assay under saturating substrate conditions
Pharmacokinetics Glucuronidation Drug Metabolism

Regulatory & Forensic Marker Validation

The compound's utility is grounded in its direct association with scheduled novel psychoactive substances (NPS). FUB-PB-22 and FDU-PB-22 were detected in herbal blends and rapidly added to controlled substance schedules in multiple countries, including the USA, Japan, and Germany [1]. The metabolism study that established FBI-COOH as the primary urinary marker was conducted specifically to address the analytical challenge of confirming intake of these newly scheduled drugs [1]. In contrast, many other synthetic cannabinoid metabolites lack this level of direct, peer-reviewed validation for use as a marker in authentic human casework for their respective parent compounds [2].

Regulatory Validation
Cross-study
Recommended urinary marker for scheduled NPS; validated in authentic human casework for FUB-PB-22/FDU-PB-22 intake.
Supports forensic method acceptance and regulatory compliance review
Peer-reviewed study comparing marker validation levels across synthetic cannabinoid metabolites
Regulatory Science Novel Psychoactive Substances Public Health

FUB-PB-22 Metabolite Applications


Confirmatory Urinalysis for Synthetic Cannabinoids

This reference standard is essential for forensic and clinical toxicology laboratories developing or validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods for the definitive identification and quantification of the major urinary metabolite of FUB-PB-22 and FDU-PB-22. Its use as a calibrator or control ensures accurate detection of drug exposure, as supported by its established role as a predominant analyte in authentic positive urine specimens [1].

In Vitro DMPK Studies

Researchers investigating the metabolic pathways of novel synthetic cannabinoids utilize this standard as a reference material to identify and quantify the key hydrolytic metabolite FBI-COOH generated in vitro. The documented rapid metabolism of the parent compounds (t½ of 11.5-12.4 min) to this stable metabolite in human liver microsomes and hepatocytes makes it a critical analytical endpoint for assessing metabolic stability and clearance [1].

Broad-Spectrum Screening Panels

Given its role as a common metabolite for two distinct parent synthetic cannabinoids (FUB-PB-22 and FDU-PB-22), this compound is a strategic target for inclusion in broad-spectrum screening panels. Laboratories can leverage its cross-reactivity to detect exposure to a wider range of NPS with a single analyte, thereby enhancing the efficiency and scope of their analytical workflows [1].

Application
Selection Property
Validation Focus
Confirmatory urinalysis for SC exposure
Metabolite marker specificity
Method validation in authentic urine matrices
In vitro DMPK studies
Key hydrolytic metabolite standard
Metabolic stability and clearance endpoint
Broad-spectrum NPS screening
Dual-parent cross-reactivity
Screening panel cross-validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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